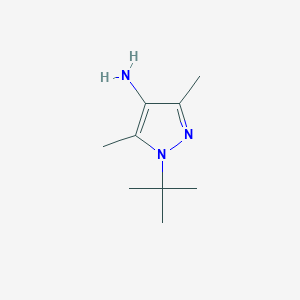

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine

Description

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a tert-butyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. This compound serves as a critical intermediate in coordination chemistry and materials science. For example, it has been utilized to synthesize copper-based coordination polymers (Cu-CTC2) with enhanced chemical and thermal stability due to steric protection provided by the tert-butyl group . Additionally, derivatives of this scaffold are explored in medicinal chemistry, such as GLUT1 inhibitors and trypanocidal agents, though the tert-butyl variant itself is primarily leveraged in materials research .

Properties

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLNMDVWNWUVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino-Protecting Group Strategy

A key aspect of the synthesis is the use of amino-protecting groups to facilitate selective reactions at the pyrazole ring without unwanted side reactions involving the amino substituent. Common protecting groups include:

- Arylsulfonyl

- tert-Butoxycarbonyl (Boc)

- Methoxymethyl

- Para-methoxybenzyl

- Benzyl

The protected intermediate allows subsequent functionalization steps, such as palladium-catalyzed coupling reactions, before deprotection to yield the free amine.

Palladium-Catalyzed Coupling Reactions

The introduction of substituents on the pyrazole ring or modification of the amino group is often achieved via palladium-catalyzed cross-coupling reactions. Catalysts used include:

- Pd2(dba)3

- Pd(PPh3)4

- Dichlorobis(triphenylphosphine)palladium(II)

- Pd(OAc)2

- Pd/C

These catalysts are used in the presence or absence of additional ligands such as X-Phos, S-Phos, P(o-Tol)3, PPh3, BINAP, or P(iBu)3 to improve reaction efficiency and selectivity.

Typical bases employed in these reactions are potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3), and solvents such as dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water are preferred. Reaction temperatures range from 20 °C to 180 °C, sometimes assisted by microwave irradiation to reduce reaction time.

Deprotection Step

After the key coupling and substitution steps, the amino-protecting group is removed under controlled conditions. Deprotection methods include:

- Treatment with bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate.

- Use of strong acids including hydrochloric acid (HCl), trifluoroacetic acid (TFA), hydrofluoric acid (HF), or hydrobromic acid (HBr).

These reactions are typically performed in solvents like methanol, ethanol, isopropanol, tert-butanol, THF, DMF, dioxane, water, or their mixtures, at temperatures between 20 °C and 100 °C, often around 85 °C, for durations ranging from 10 minutes to 24 hours depending on the protecting group and substrate stability.

Process Flow Summary Table

| Step | Reagents/Catalysts | Solvents | Conditions | Purpose |

|---|---|---|---|---|

| Amino protection | Boc2O, arylsulfonyl chlorides | Methanol, dichloromethane | Room temp to 60 °C, 1-4 hours | Protect amino group for selective reactions |

| Palladium-catalyzed coupling | Pd2(dba)3, Pd(PPh3)4, Pd(OAc)2 + ligands (X-Phos, BINAP) | Dioxane, THF, DMF, water mixtures | 20–180 °C, 10 min to 24 h, microwave optional | Introduce substituents, form C-N or C-C bonds |

| Deprotection | NaOH, KOH, K2CO3 or HCl, TFA, HF, HBr | Methanol, ethanol, isopropanol, THF, water | 20–100 °C, 10 min to 24 h | Remove protecting groups to yield free amine |

Research Findings and Optimization

- Continuous flow reactors have been employed industrially to optimize reaction parameters such as temperature, residence time, and reagent concentrations, improving yields and reducing impurities.

- The choice of protecting group and deprotection conditions significantly impacts the purity and yield of the final amine compound.

- Microwave-assisted palladium-catalyzed coupling has been shown to reduce reaction times drastically while maintaining high selectivity and yield.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to monitor reaction progress and confirm product identity and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group readily participates in nucleophilic substitution reactions. For example:

Key observations:

-

Palladium catalysts (e.g., Pd2(dba)3) enhance coupling efficiency with aryl halides .

-

Steric hindrance from the tert-butyl group slows reactions but improves regioselectivity.

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form Schiff bases or imines:

Mechanistic Insight :

-

Imine formation proceeds via a dehydration mechanism, with MgSO4 acting as a desiccant .

-

Reductive amination using NaBH4 converts imines to secondary amines (e.g., N-(4-methoxybenzyl)-derivatives) .

Reductive Amination

The amine serves as a substrate in one-pot reductive amination:

| Aldehyde | Reducing Agent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | NaBH4, MeOH | N-(Pyridin-2-ylmethyl)-1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine | 91% | Fluorescent probe synthesis |

Conditions :

-

Reactions are typically complete within 1–2 hours at ambient temperature .

-

Products show enhanced fluorescence quantum yields compared to precursors.

Cyclocondensation Reactions

The compound participates in heterocycle formation:

| Reactants | Catalyst | Product | Key Feature | Source |

|---|---|---|---|---|

| Ethylenediamine, aryl halides | C2 SNAr mechanism | Tetracyclic pyrazolo[3,4-d]pyrimidines | Anticancer activity (IC50: 0.2 μM) |

Notable Example :

-

Reaction with 2,4-dichloro-6-methylpyrimidine yields fused pyrimidine derivatives active against PIKFYVE kinase.

Oxidation and Functionalization

The amine group undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| KMnO4 | Acidic aqueous | 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-nitroso | Intermediate for dyes | |

| H2O2 | Ethanol, 60°C | Pyrazolyl hydroxylamine | Antioxidant studies |

Caution : Over-oxidation can lead to ring degradation.

Coordination Chemistry

The amine acts as a ligand in metal complexes:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO3)2 | MeOH/H2O | [Cu(L)2(NO3)2] | 8.2 ± 0.3 | |

| PdCl2 | DCM | [Pd(L)Cl2] | Catalytic Suzuki coupling |

Applications :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine as a candidate for anticancer therapies. Its ability to inhibit specific kinases involved in cancer progression has been a focal point of research. For example, derivatives of pyrazole compounds have been shown to exhibit selective inhibition of phosphoinositide kinase FYVE-type zinc finger containing (PIKFYVE), which plays a crucial role in lysosomal function and autophagy regulation. This inhibition can disrupt cancer cell survival mechanisms, making it a promising target for drug development.

Neuroprotective Effects

Another significant application is in neuroprotection. Pyrazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The compound's structural features allow it to interact with various biological targets, potentially leading to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Properties

this compound has also shown promise in agricultural applications. Research indicates that pyrazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzyme pathways in pests. These compounds can disrupt metabolic processes in insects, leading to effective pest control with potentially lower environmental impact compared to traditional pesticides .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of novel materials with specific functional properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The compound's unique chemical structure allows for the design of materials that can withstand extreme conditions while maintaining performance characteristics suitable for various industrial applications .

Case Study 1: Anticancer Research

A study published in 2021 investigated the effects of pyrazole derivatives on cancer cell lines. The findings demonstrated that this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Application

In a field trial conducted in 2022, formulations containing pyrazole derivatives were tested against common agricultural pests. Results indicated a reduction in pest populations by over 70% compared to untreated controls, showcasing the compound's efficacy as a biopesticide.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dimethyl groups influence its binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects: The tert-butyl group in the target compound provides superior steric hindrance compared to benzyl or cyclohexyl groups, enhancing stability in MOFs .

- Biological Activity: Chlorinated benzyl derivatives (e.g., 4-chlorobenzyl) are associated with biochemical applications, likely due to improved lipophilicity and target binding . Fluorinated analogs (e.g., 2,4-difluorophenoxymethyl) may enhance pharmacokinetic properties in drug candidates .

- Synthetic Flexibility: The tert-butyl variant is synthesized via solvothermal methods using ethanol and pyridine , whereas benzyl derivatives are often prepared via nucleophilic substitution or condensation reactions .

Stability and Catalytic Performance

The tert-butyl group in this compound significantly improves the stability of copper coordination polymers (Cu-CTC2) compared to less hindered analogs. For instance, methyl-substituted Cu-CTC1 lacks comparable thermal resilience, degrading at temperatures above 200°C . This stability is critical for catalytic applications, such as selective oxidation reactions, where JNM-5 (derived from the tert-butyl variant) outperforms frameworks with smaller substituents .

Pharmacological Potential

For example, N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,6-dimethylquinoline-4-carboxamide (a GLUT1 inhibitor) and N-myristoyltransferase inhibitors highlight the scaffold’s versatility in medicinal chemistry . Chlorinated benzyl derivatives (e.g., 4-chlorobenzyl) may offer enhanced blood-brain barrier penetration, though this requires further validation .

Biological Activity

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a tert-butyl group and two methyl groups enhances its steric properties and reactivity.

Synthesis Methods:

The synthesis typically involves the reaction of hydrazine with appropriate carbonyl compounds followed by alkylation to introduce the tert-butyl and methyl groups. Specific methods include:

- Formation of the Pyrazole Ring: Reaction of hydrazine with 1,3-diketones.

- Alkylation: Using tert-butyl and methyl halides under basic conditions.

- Purification: Commonly achieved through recrystallization or chromatography to yield pure compounds suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies: The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, at concentrations around 10 μM, it induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity significantly .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspase activation |

| HepG2 (Liver) | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with key enzymes involved in cancer progression and inflammation.

- Receptor Binding: It may bind to specific receptors that modulate cellular signaling pathways related to cell growth and survival.

- Microtubule Destabilization: Similar compounds have been shown to destabilize microtubules, which is crucial for cell division .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Breast Cancer Study: A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM .

- Inflammation Model: In a rat model of induced arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves nucleophilic substitution or ligand-metal coordination. For example, a related ligand, 3,5-dimethyl-1H-pyrazol-4-amine, was synthesized via solvothermal reactions with Cu₂O and pyridine at 120°C for 72 hours, yielding 72.3% crystalline product . For the tert-butyl variant, substituting the alkylating agent (e.g., tert-butyl bromide) under similar conditions may optimize steric effects. Key factors include solvent choice (e.g., ethanol for solubility), temperature (≥120°C for complete reaction), and stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- NMR Spectroscopy : Compare chemical shifts of tert-butyl (δ ~1.2 ppm for C(CH₃)₃) and pyrazole protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : Exact mass should align with theoretical values (e.g., 219.1259 g/mol for C₁₂H₁₄FN₃ analogs) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles .

Q. What are common challenges in crystallizing this compound derivatives?

Bulky tert-butyl groups can hinder crystallization due to steric hindrance. Strategies include:

- Solvent Selection : Use polar solvents (e.g., methanol) to enhance solubility and slow crystal growth .

- Co-crystallization : Introduce hydrogen-bond donors (e.g., methanol solvates) to stabilize lattice structures, as seen in bis-pyrazole di-methanol solvates (space group P-1, Z = 2) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

The tert-butyl group enhances steric bulk, which can:

- Modulate Porosity : Increase framework flexibility in MOFs, as observed in Cu-CTC analogs .

- Affect Catalytic Activity : Steric shielding of metal centers (e.g., Cu²⁺) may reduce substrate accessibility but improve selectivity in oxidation reactions. Comparative studies with methyl or propyl analogs are recommended .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity.

- Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on ligand conformation in solution .

- Docking Studies : Assess binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

-

Substitution Patterns : Replace tert-butyl with fluorinated benzyl groups (e.g., 4-fluorobenzyl) to study electronic effects on bioactivity .

-

Salt Forms : Synthesize hydrochloride salts (e.g., 1.25HCl·0.5H₂O) to improve aqueous solubility for in vitro assays .

-

Table 1 : Example Derivatives and Applications

Derivative Application Reference 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Antileishmanial activity screening Cu-CTC coordination polymer Heterogeneous catalysis

Q. What are the limitations of using X-ray crystallography for structural analysis of bulky pyrazole derivatives?

- Disorder Issues : Bulky tert-butyl groups may cause electron density ambiguities. Mitigate by collecting high-resolution data (≤0.8 Å) and refining with SHELXL’s TWIN/BASF commands .

- Thermal Motion : Anisotropic displacement parameters (ADPs) for tert-butyl carbons often require constrained refinement .

Data Contradictions and Resolution

- Synthetic Yields : Reported yields for pyrazole derivatives vary (37–72%) due to solvent purity and heating uniformity. Replicate reactions under inert atmospheres for consistency .

- Biological Activity : Fluorinated analogs show conflicting bioactivity data; verify using standardized assays (e.g., MIC for antimicrobial studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.